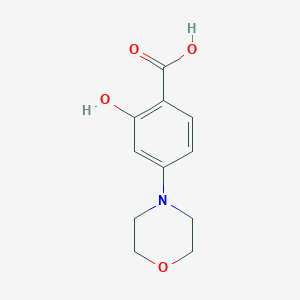

2-Hydroxy-4-(4-morpholinyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

404009-36-5 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzoic acid |

InChI |

InChI=1S/C11H13NO4/c13-10-7-8(1-2-9(10)11(14)15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) |

InChI Key |

MWVYFJVAAQJALF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 4 Morpholinyl Benzoic Acid and Its Analogues

Advanced Synthetic Routes

The construction of the 2-Hydroxy-4-(4-morpholinyl)benzoic acid scaffold is achieved through several advanced synthetic methodologies. These routes are designed to efficiently introduce the morpholine (B109124) substituent onto the hydroxybenzoic acid core.

Conventional Multistep Synthesis Approaches

Conventional synthesis of this compound typically relies on a nucleophilic aromatic substitution (SNAr) reaction. This well-established approach involves the reaction of a precursor molecule, such as a 4-halo-2-hydroxybenzoic acid, with morpholine. The halogen atom at the C4 position of the benzene (B151609) ring serves as a leaving group, which is displaced by the nucleophilic nitrogen atom of the morpholine.

The reaction is generally carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate. The base is necessary to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed as a byproduct. The mixture is heated for several hours to ensure the reaction proceeds to completion. This method, while reliable, often requires long reaction times and high temperatures.

| Step | Precursor | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-hydroxybenzoic acid | Morpholine, K₂CO₃ | DMSO, 120-150°C, 8-12 hours | This compound |

Microwave-Assisted Synthetic Protocols

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of compounds like this compound. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.

In a typical microwave-assisted protocol, the same reactants used in the conventional method (a 4-halo-2-hydroxybenzoic acid, morpholine, and a base) are mixed in a suitable solvent in a sealed vessel transparent to microwaves. The vessel is then placed in a microwave reactor and irradiated at a set temperature and power. This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts associated with prolonged exposure to high temperatures.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8-12 hours | 10-30 minutes |

| Temperature | 120-150°C | 150-180°C |

| Yield | Moderate to Good | Good to Excellent |

Chemo- and Regioselective Synthesis

The synthesis of this compound is an excellent example of a highly chemo- and regioselective reaction.

Regioselectivity refers to the control of the position at which the morpholine group attaches to the benzoic acid ring. This is achieved by using a starting material where the 4-position is specifically activated for nucleophilic attack. In a 4-halo-2-hydroxybenzoic acid, the halogen at the C4 position is activated by the electron-withdrawing effects of both the carboxyl group (in the para position) and the hydroxyl group (in the ortho position). This electronic arrangement makes the C4 carbon atom highly electrophilic and, therefore, the exclusive site of attack by the morpholine nucleophile. The reaction shows a high degree of regioselectivity for substitution at the C4 position. mdpi.com

Chemoselectivity refers to the selective reaction of the morpholine with the C4-halogen bond over other potentially reactive functional groups, namely the hydroxyl and carboxylic acid groups. Under the SNAr conditions, the amine of morpholine is a much more effective nucleophile for attacking the activated aromatic ring than the hydroxyl group. Furthermore, the carboxylic acid group is typically deprotonated by the base present and is unreactive towards the amine nucleophile. This ensures that the desired substitution occurs without side reactions like esterification or etherification.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of the target compound is fundamentally dependent on the selection and preparation of appropriate starting materials.

Role of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are the foundational precursors for the synthesis of this compound. The ideal starting material is a benzoic acid derivative that already contains the hydroxyl group at the C2 position and a suitable leaving group at the C4 position.

2,4-Dihydroxybenzoic Acid : This compound, also known as β-resorcylic acid, can be synthesized from resorcinol (B1680541) via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. youtube.comgoogle.comgoogle.com While it has the correct hydroxyl group placement, converting the C4-hydroxyl into a better leaving group (like a triflate) would be required before reaction with morpholine, adding steps to the synthesis.

4-Halo-2-hydroxybenzoic Acids : These are more direct precursors. 4-Fluoro-2-hydroxybenzoic acid is particularly effective because fluoride (B91410) is an excellent leaving group in nucleophilic aromatic substitution reactions. These precursors provide the complete carbon skeleton and the correctly positioned hydroxyl group, with the halogen serving as a handle for the direct and regioselective introduction of the morpholine moiety.

4-Amino-2-hydroxybenzoic Acid : Also known as para-aminosalicylic acid (PAS), this compound is an important structural analogue. Its synthesis often involves the carboxylation of m-aminophenol. google.comgoogle.com While not a direct precursor to the title compound, the synthetic strategies for PAS inform the general methodologies for producing substituted hydroxybenzoic acids. acs.org

Morpholine Moiety Introduction Techniques

The primary technique for introducing the morpholine moiety onto the benzoic acid core is Nucleophilic Aromatic Substitution (SNAr) . This reaction is a cornerstone of aromatic chemistry and is particularly effective for attaching nitrogen nucleophiles to electron-deficient aromatic rings. mdpi.comnih.gov

The mechanism proceeds in two main steps:

Nucleophilic Attack : The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 4-position of the substituted benzoic acid. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Departure : The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., F⁻ or Cl⁻) from the C4 position. This step is typically fast and irreversible, driving the reaction to completion.

This method is highly efficient and predictable, making it the preferred strategy for synthesizing this compound and its analogues. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is critical for developing environmentally benign and efficient chemical processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A plausible and commonly employed route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a salicylic (B10762653) acid derivative bearing a suitable leaving group at the 4-position with morpholine. A prime candidate for the starting material is 4-fluorosalicylic acid, as the fluorine atom is an effective leaving group in SNAr reactions. The reaction mechanism proceeds via the attack of the nucleophilic morpholine on the electron-deficient aromatic ring, forming a Meisenheimer complex, which is stabilized by the electron-withdrawing carboxyl and hydroxyl groups. Subsequent elimination of the fluoride ion yields the desired product.

Conventional approaches to this type of transformation often utilize high-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require high temperatures and long reaction times. However, contemporary synthetic strategies are increasingly focused on greener alternatives.

Greener Solvents and Catalysis:

Research into greener alternatives for SNAr reactions has identified several promising options. Polyethylene glycol (PEG-400), for instance, has been demonstrated as an effective and environmentally friendly solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles, leading to excellent yields in short reaction times. nih.gov Water, the most benign solvent, can also be employed for SNAr reactions, often with the aid of a phase-transfer catalyst (PTC) to facilitate the interaction between the aqueous and organic phases. rsc.orgrsc.org The use of inexpensive and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has also been shown to enable SNAr reactions under mild conditions. rsc.org

Energy-Efficient Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often leading to higher yields with reduced energy consumption. mdpi.comijpsjournal.com The application of microwave irradiation to the synthesis of morpholine-containing compounds has been shown to reduce reaction times from hours to minutes. mdpi.com This technique could be effectively applied to the synthesis of this compound, offering a more energy-efficient pathway.

The following interactive data table compares a hypothetical traditional synthesis with a greener approach for the preparation of this compound, based on methodologies reported for analogous reactions.

Research Findings on Analogous Syntheses:

Studies on the synthesis of related morpholinyl-aromatic compounds provide valuable insights. For example, the synthesis of 4-(morpholin-4-yl)benzonitrile has been achieved by the reaction of morpholine and 4-chloro-benzonitrile, which is then hydrolyzed to 4-(morpholin-4-yl)benzoic acid. researchgate.net While this involves a different starting material, it underscores the viability of the nucleophilic aromatic substitution strategy. Furthermore, the synthesis of 4-morpholino-2-phenylquinazolines highlights the successful incorporation of the morpholine moiety into complex heterocyclic systems. researchgate.net

The following table summarizes findings from the synthesis of analogous compounds, which can inform the development of a green synthesis for this compound.

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable, efficient, and cost-effective, aligning with the modern imperatives of chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of each atom.

¹H (Proton) and ¹³C (Carbon-13) NMR are the most common NMR techniques. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms within a molecule.

For 2-Hydroxy-4-(4-morpholinyl)benzoic acid, the expected ¹H NMR spectrum would display signals corresponding to the aromatic protons, the morpholine (B109124) protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The integration of these signals would correspond to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

Expected ¹H NMR Chemical Shift Assignments

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |

| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic (H-6) | 7.6 - 7.8 | Doublet | 1H |

| Aromatic (H-5) | 6.3 - 6.5 | Doublet of doublets | 1H |

| Aromatic (H-3) | 6.2 - 6.4 | Doublet | 1H |

| Morpholine (-O-CH₂-) | 3.7 - 3.9 | Triplet | 4H |

| Morpholine (-N-CH₂-) | 3.2 - 3.4 | Triplet | 4H |

Expected ¹³C NMR Chemical Shift Assignments

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Aromatic (C-2, C-OH) | 160 - 165 |

| Aromatic (C-4, C-N) | 155 - 160 |

| Aromatic (C-6) | 130 - 135 |

| Aromatic (C-1) | 105 - 110 |

| Aromatic (C-5) | 104 - 108 |

| Aromatic (C-3) | 100 - 105 |

| Morpholine (-O-CH₂) | 65 - 70 |

| Morpholine (-N-CH₂) | 48 - 52 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.

COSY would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would confirm the connectivity within the aromatic ring and the morpholine ring.

HSQC would show correlations between each proton and the carbon atom to which it is directly attached, aiding in the definitive assignment of the ¹H and ¹³C signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. docbrown.info For this compound, the FT-IR spectrum would be expected to show several key absorption bands confirming the presence of its constituent functional groups. spectroscopyonline.com

Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Phenol) | Stretching | 3200-3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |

| C=C (Aromatic) | Stretching | 1550-1650 | Medium-Strong |

| C-N (Aryl-Amine) | Stretching | 1300-1350 | Strong |

| C-O (Carboxylic Acid/Phenol) | Stretching | 1210-1320 | Strong |

| C-O-C (Ether in Morpholine) | Stretching | 1070-1150 | Strong |

The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum due to strong hydrogen bonding. docbrown.info

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight, which allows for the determination of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.

For this compound (C₁₁H₁₃NO₄), the expected exact mass is 223.0845 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass.

The fragmentation pattern provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. Expected fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) after rearrangement, leading to [M-45]⁺ or [M-44]⁺ ions.

Cleavage of the morpholine ring , producing characteristic fragment ions.

Alpha-cleavage at the bond between the nitrogen and the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzoic acid ring, the conformation of the morpholine ring (typically a chair conformation), and the spatial relationship between the substituents. nih.gov Furthermore, it would elucidate the intermolecular hydrogen bonding network, likely involving the carboxylic acid, hydroxyl group, and potentially the oxygen atom of the morpholine ring, which governs the crystal packing. researchgate.net

Elemental Analysis (CHNO) for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This serves as a crucial check for sample purity and confirms the empirical formula.

For this compound, with the molecular formula C₁₁H₁₃NO₄, the theoretical elemental composition would be:

Theoretical Elemental Analysis Data

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 59.18% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.87% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.28% |

| Oxygen | O | 15.999 | 4 | 63.996 | 28.67% |

| Total | 223.228 | 100.00% |

Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would provide strong evidence to verify the molecular formula and the purity of the compound.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and effective method for predicting molecular properties.

Geometry Optimization and Electronic Properties (HOMO-LUMO, MEP)

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2-Hydroxy-4-(4-morpholinyl)benzoic acid, this calculation would yield precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, key electronic properties can be calculated:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov Red, electron-rich regions (negative potential) indicate likely sites for electrophilic attack, while blue, electron-poor regions (positive potential) indicate sites for nucleophilic attack. nih.gov

Specific HOMO-LUMO energy values and MEP maps for this compound are not available in the reviewed literature.

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to simulate the infrared (IR) and Raman spectra of the molecule. mdpi.com Comparing the computationally predicted spectra with experimentally obtained spectra helps to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. nih.gov A detailed theoretical vibrational analysis for this compound has not been found in the public literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Ligand-Protein Interaction Prediction

Docking simulations place the ligand, in this case, this compound, into the binding site of a target protein. The simulation predicts the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. Identifying these interactions is key to understanding the basis of molecular recognition. While general molecular docking studies have been performed on various benzoic acid derivatives against different protein targets, specific studies detailing the predicted interactions of this compound with a particular protein are not documented in the available search results. nih.gov

Binding Energy Calculations

A critical output of molecular docking is a scoring function that estimates the binding affinity or binding energy between the ligand and the protein. nih.gov This value, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. This scoring is used to rank different compounds in virtual screening campaigns. Published binding energy calculations for this compound with specific biological targets were not found.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility of a molecule and the stability of a ligand-protein complex. nih.gov By simulating the trajectory of the complex in a biologically relevant environment (e.g., in water), researchers can observe how the ligand's position and interactions within the binding site evolve. Key metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are used to assess the stability of the complex and the flexibility of its components. mdpi.com A review of the literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. By quantifying variations in structural properties (descriptors) and correlating them with changes in activity, predictive models can be built.

Key Components of QSAR Modeling:

Dataset Collection: A series of structurally related compounds with experimentally determined biological activities is required. For a QSAR study involving this compound, this would include various analogs with modifications to the benzoic acid, hydroxyl, or morpholinyl groups.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices, shape indices), which describe how atoms are connected.

3D Descriptors: Geometrical properties that require a 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum Chemical Descriptors: Electronic properties such as dipole moment and energies of molecular orbitals (HOMO, LUMO).

Model Development: Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation on a set of compounds not used in model development.

Research on derivatives of p-hydroxy benzoic acid has utilized QSAR to understand the relationship between molecular structure and antimicrobial activity. nih.gov These studies indicated that the antimicrobial effects were influenced by specific molecular descriptors. nih.gov Similarly, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are important for their inhibitory activity. nih.gov

For morpholine-containing compounds, QSAR analyses have shown that antioxidant activity can be influenced by factors such as molecular volume, lipophilicity, polarization, and dipole moment. pensoft.netresearchgate.net An increase in hydrophilic properties and a decrease in molecular size were associated with higher antioxidant activity in one such study. pensoft.netresearchgate.net

A hypothetical QSAR study on this compound and its derivatives would likely involve the calculation of a wide range of descriptors to correlate with a specific biological activity. The table below illustrates the types of descriptors that are commonly employed in such studies.

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |

| Topological | Valence first order molecular connectivity index (¹χv) | Describes molecular branching and complexity. |

| Kier's alpha first order shape index (κα1) | Relates to molecular shape and flexibility. | |

| Balaban topological index (J) | Encodes information about the size and branching of the molecule. | |

| Electronic | Dipole Moment | Influences how the molecule interacts with polar environments and receptor sites. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions. | |

| Physicochemical | Lipophilicity (logP) | Governs the molecule's ability to cross cell membranes. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Hydrophilic Area | Describes the water-accessible surface area of the molecule. |

The resulting QSAR model would be an equation that could predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.

Structure Activity Relationship Sar Studies of 2 Hydroxy 4 4 Morpholinyl Benzoic Acid Derivatives

Impact of Substituent Modifications on Bioactivity

Modifications to the core structure of 2-Hydroxy-4-(4-morpholinyl)benzoic acid have profound effects on its bioactivity. The electronic and steric properties of substituents can alter the molecule's affinity for its target, as well as its pharmacokinetic profile.

Hydroxyl Group Positional and Substituent Effects

While direct studies on substituting the hydroxyl group of this specific scaffold are limited, general principles from related phenolic compounds suggest that:

Esterification or Etherification : Converting the hydroxyl group to an ester or ether would remove its hydrogen-bond donating capability, which is often detrimental to activity if the hydroxyl proton is involved in a critical interaction with the target. nih.gov However, such a modification increases lipophilicity, which could enhance cell membrane permeability. globalresearchonline.net

Positional Isomerism : Moving the hydroxyl group to the 3- or 4-position of the benzoic acid ring would alter the geometry of interaction with a target receptor. For instance, a hydroxyl group at the 3-position would not be able to form the same intramolecular hydrogen bond with the carboxyl group, leading to a different preferred conformation and potentially reduced activity.

Morpholine (B109124) Ring Modifications and their Influence

The morpholine ring is a common moiety in medicinal chemistry, valued for conferring favorable properties such as improved aqueous solubility and metabolic stability. nih.govresearchgate.net For derivatives of the morpholinobenzoic acid scaffold, the integrity of this ring, particularly its nitrogen atom, appears to be essential for bioactivity in certain contexts.

Studies on related 2-morpholinobenzoic acid inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) have shown that replacing the morpholine ring with a tetrahydropyran (B127337) (THP) moiety results in a complete loss of inhibitory activity. nih.gov This finding strongly indicates that the basic nitrogen atom of the morpholine ring is a critical pharmacophoric feature, likely participating in a key ionic or hydrogen bond interaction with the enzyme active site. nih.gov

Further modifications could involve:

Ring Substitution : Introducing small alkyl groups (e.g., methyl) at the C2 or C3 positions of the morpholine ring could probe for additional hydrophobic interactions within the binding site. However, this would also introduce stereocenters, a consideration discussed in section 5.2. e3s-conferences.orgresearchgate.net

Bioisosteric Replacement : Replacing the morpholine ring with other six-membered heterocycles like piperidine (B6355638) or thiomorpholine (B91149) could help elucidate the importance of the ring oxygen. A thiomorpholine analog, for instance, would have a different hydrogen bond accepting capacity and lipophilicity. While often metabolically labile, the morpholine moiety is frequently used to improve pharmacokinetic properties. nih.govenamine.net

The table below summarizes the effect of replacing the morpholine ring with a tetrahydropyran (THP) ring on the enzymatic inhibition of PC-PLC for a related series of compounds. nih.gov

| Compound Series | Ring System | Functional Group | Relative Enzyme Activity (%) | Change in Potency |

| Reference | Morpholine | Carboxylic Acid | 10.7 ± 1.5 | - |

| Analog | Tetrahydropyran | Carboxylic Acid | ~100 | Full loss of activity |

| Reference | Morpholine | Hydroxamic Acid | 30.5 ± 7.3 | - |

| Analog | Tetrahydropyran | Hydroxamic Acid | 79.7 ± 0.7 | 2.5-fold decrease |

Benzoic Acid Core Substitutions

The substitution pattern on the central benzoic acid core dramatically influences biological activity by altering the spatial arrangement of the key functional groups. Comparative studies on related scaffolds have demonstrated the importance of the relative positioning of the morpholine ring and another substituent on the benzoic acid core.

For instance, in a series of N-benzylamino morpholinobenzoic acids, the substitution pattern was found to be a critical determinant of PC-PLC inhibitory activity. A comparison between isomers revealed that a 2,5-substitution pattern (morpholine at C2, N-benzylamino at C5) was significantly more potent than the 2,4-substitution pattern (morpholine at C2, N-benzylamino at C4). nih.gov This suggests that the spatial orientation and distance between the morpholine moiety and other pharmacophoric groups are finely tuned for optimal target engagement.

The table below details the impact of the substituent pattern on PC-PLC inhibition. nih.gov

| Compound Type | Substitution Pattern | Relative Enzyme Activity (%) | Fold Decrease in Inhibition (vs. 2,5-isomer) |

| Carboxylic Acid | 2,5- (Morpholine/N-benzylamino) | 10.7 ± 1.5 | - |

| Carboxylic Acid | 2,4- (Morpholine/N-benzylamino) | 33.1 ± 5.7 | ~3-fold |

| Hydroxamic Acid | 2,5- (Morpholine/N-benzylamino) | 30.5 ± 7.3 | - |

| Hydroxamic Acid | 2,4- (Morpholine/N-benzylamino) | 47.5 ± 0.8 | ~1.5-fold |

These findings imply that for the this compound scaffold, the 2,4-arrangement may not be optimal for all biological targets, and exploring other isomers, such as a 2-Hydroxy-5-(4-morpholinyl)benzoic acid, could be a fruitful optimization strategy.

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the interaction between a drug molecule and its typically chiral biological target. While the parent compound, this compound, is achiral, the introduction of substituents on the morpholine ring or other parts of the scaffold can create stereocenters.

For example, introducing an alkyl group at the C2 or C3 position of the morpholine ring would result in a pair of enantiomers. e3s-conferences.orgresearchgate.net It is highly probable that these enantiomers would exhibit different biological activities and pharmacokinetic profiles. One enantiomer may fit optimally into the binding site of a target protein, leading to higher potency, while the other may bind less effectively or not at all. Furthermore, metabolic enzymes are often stereoselective, meaning the two enantiomers could be metabolized at different rates, leading to different durations of action. Therefore, if chiral derivatives are synthesized, it is essential to separate the enantiomers and test them individually to establish a clear stereochemical SAR.

Establishment of Pharmacophores and Lead Optimization Strategies

Based on the available SAR data for the this compound scaffold and related analogs, a hypothetical pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov

Key features of a potential pharmacophore for this scaffold include:

Hydrogen Bond Donor : The 2-hydroxyl group.

Hydrogen Bond Acceptor/Negative Ionizable Center : The carboxylic acid group.

Hydrogen Bond Acceptor : The oxygen atom of the morpholine ring. e3s-conferences.orgresearchgate.net

Basic Nitrogen Center : The nitrogen atom of the morpholine ring, which may form crucial interactions. nih.gov

Aromatic Ring : The central benzene (B151609) ring, which serves as a scaffold and may engage in π-stacking interactions.

Lead optimization is the process of refining a compound's structure to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com Based on the SAR findings, several lead optimization strategies can be pursued:

Isomeric Scaffolding : Synthesizing and testing positional isomers, such as moving the morpholine group from the 4-position to the 5-position, is a high-priority strategy, as evidence suggests this could significantly enhance potency for certain targets. nih.gov

Bioisosteric Replacement of Morpholine : While the morpholine nitrogen appears critical, replacing the ring with other nitrogen-containing heterocycles (e.g., piperazine, N-methylpiperazine) could modulate basicity and introduce new interaction points, potentially improving selectivity or pharmacokinetic properties.

Benzoic Acid Core Decoration : Judiciously adding small, electronically distinct substituents (e.g., fluoro, chloro, methoxy) to the remaining open positions on the benzoic acid ring could probe for additional interactions and modulate the electronic properties of the core.

Structure Simplification : If the full scaffold is not required for activity, strategies like removing non-essential groups can be employed to reduce molecular complexity and potentially improve drug-like properties. nih.gov

Through an iterative process of designing, synthesizing, and testing new analogs based on these strategies, the this compound scaffold can be optimized into a more potent and selective drug candidate. biobide.com

Based on a comprehensive search of publicly available scientific literature, there is no information on the mechanistic investigations of the biological activities of the chemical compound “this compound” corresponding to the specific outline provided.

Extensive searches were conducted to find data related to the modulation of specific biological targets and cellular pathway interventions for this particular compound. These searches included inquiries into its effects on:

Enzyme Inhibition: PC-PLC, α-Amylase, EGFR Tyrosine Kinase, DNA-PK, PI3K, and PDE3A.

Receptor Binding and Signaling: Specifically the p-ERK pathway.

Cellular Pathways: Apoptosis induction, autophagy modulation, and DNA damage and repair.

The search results did not yield any studies, data, or detailed research findings for “this compound.” The scientific community has not published any research that would fit the detailed structure and sub-sections requested. Therefore, it is not possible to generate the requested article with scientifically accurate information focused solely on this compound.

Mechanistic Investigations of Biological Activities

Mechanistic Insights into Antimicrobial Action

Detailed investigations into the specific antimicrobial mechanisms of 2-Hydroxy-4-(4-morpholinyl)benzoic acid are not extensively documented in publicly available research. While derivatives of benzoic acid are known to exhibit antimicrobial properties, the precise mode of action for this particular morpholinyl-substituted compound remains to be fully elucidated.

General antimicrobial mechanisms for benzoic acid and its related compounds can involve the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death. For instance, studies on other benzoic acid derivatives have shown that they can act synergistically with other agents to cause membrane disruption and cytoplasmic ion imbalance. Another potential mechanism is the limitation of biofilm formation, which is a critical factor in microbial pathogenesis and resistance. The ability of a compound to interfere with biofilm integrity or production can be a key aspect of its antimicrobial efficacy. However, specific studies demonstrating membrane disruption or biofilm limitation directly caused by this compound are not presently available.

Further research is required to determine if this compound acts through these or other mechanisms, such as enzyme inhibition or interference with metabolic pathways.

Investigation of Anti-Platelet Aggregation Mechanisms

The precise mechanisms through which this compound may exert anti-platelet aggregation effects have not been specifically detailed in the scientific literature. The inhibition of platelet aggregation is a complex process involving various signaling pathways. Common mechanisms for anti-platelet agents include the inhibition of enzymes like cyclooxygenase-1 (COX-1), which reduces the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. plos.org Other agents may act by blocking specific receptors on the platelet surface, such as the P2Y12 receptor for ADP or glycoprotein (B1211001) IIb/IIIa receptors that are crucial for the final step of platelet aggregation. pharmgkb.org

While other substituted benzoic acid compounds have been investigated for their anti-platelet activities, showing mechanisms related to COX-1 inhibition plos.org, such specific mechanistic data for this compound is not currently available. Therefore, it is unclear whether it targets thromboxane synthesis, receptor-mediated signaling, or other pathways involved in platelet activation and aggregation.

Elucidation of Anti-Protozoal Mechanisms

The mode of action for this compound against protozoal pathogens has not been specifically elucidated in available research. Anti-protozoal drugs employ a wide range of mechanisms to target parasites. wikipedia.orgwalshmedicalmedia.com These can include the inhibition of essential metabolic pathways unique to the protozoa, interference with nucleic acid synthesis, or the generation of oxidative stress that damages parasitic cells. uomus.edu.iqslideshare.net For example, some drugs target protein synthesis or specific enzymes crucial for the parasite's survival. wikipedia.orgnih.gov

Without dedicated mechanistic studies on this compound, it is not possible to determine its specific anti-protozoal mechanism. Research would be needed to identify its molecular target within the protozoan cell and to understand how it leads to the inhibition of growth or cell death.

Derivatization and Complexation Chemistry

Synthesis of Metal Complexes with 2-Hydroxy-4-(4-morpholinyl)benzoic acid Ligands

The synthesis of metal complexes using ligands derived from benzoic acid is a well-established field of study. In the case of this compound, the presence of potential donor atoms in the carboxylate, hydroxyl, and morpholine (B109124) groups makes it an interesting candidate for chelation with various metal ions. The general synthesis strategy involves the reaction of the deprotonated ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to facilitate the complex formation, followed by isolation of the product by precipitation and filtration. semanticscholar.org

While specific studies on this compound complexes are not extensively detailed in publicly available literature, the principles can be inferred from related structures. For instance, studies on other hydroxybenzoic acid derivatives show the formation of stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). semanticscholar.orgijcce.ac.ir The stoichiometry of these complexes, typically in a 1:2 metal-to-ligand ratio, depends on the coordination number of the metal ion and the charge of the ligand. ijcce.ac.ir

The this compound ligand can coordinate to metal centers through several binding modes, primarily involving the carboxylate and hydroxyl groups. The coordination behavior is heavily influenced by the reaction conditions, such as pH.

Bidentate Chelation: The most common binding mode for ligands containing both carboxylate and ortho-hydroxyl groups is bidentate chelation. nih.gov In this mode, the ligand coordinates to the metal ion through one oxygen atom of the carboxylate group and the oxygen atom of the deprotonated hydroxyl group, forming a stable six-membered ring. This chelation is confirmed by spectroscopic methods. ijcce.ac.ir

Bridging Coordination: The carboxylate group can also act as a bridging ligand, connecting two metal centers. This can lead to the formation of polynuclear complexes or coordination polymers.

Monodentate Coordination: Less commonly, the ligand might coordinate in a monodentate fashion through only one of the carboxylate oxygen atoms.

Infrared (IR) spectroscopy is a crucial tool for determining the ligand's binding mode. A significant shift in the stretching frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups upon complexation provides evidence of coordination. For example, the disappearance of the broad O-H stretch and a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group indicate the involvement of both groups in binding. A separation value (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) carboxylate stretches of less than 200 cm⁻¹ is often indicative of bidentate coordination. ijcce.ac.ir The appearance of new bands at lower frequencies can be assigned to the formation of metal-oxygen (M-O) bonds.

The definitive structure of metal complexes is determined using a combination of analytical and spectroscopic techniques.

Elemental Analysis: Confirms the empirical formula and the metal-to-ligand stoichiometry of the complex.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: As discussed, IR spectroscopy helps identify the donor atoms involved in coordination by observing shifts in vibrational frequencies. ijcce.ac.ir

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion and the geometry of the complex. The appearance of d-d transition bands can suggest an octahedral or tetrahedral geometry, for example. ijcce.ac.ir

Magnetic Susceptibility Measurements: This technique helps determine the oxidation state and spin state of the metal ion, further elucidating the electronic structure and geometry of the complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net This technique allows for the visualization of the three-dimensional arrangement of the atoms in the crystal lattice.

The table below summarizes the typical characterization data that would be expected for a hypothetical metal complex of this compound, based on analogous compounds reported in the literature.

| Technique | Expected Observation for [M(L)₂(H₂O)₂] Complex | Interpretation |

| Elemental Analysis | Calculated C, H, N values match experimental values. | Confirms the proposed formula. |

| IR Spectroscopy | Disappearance of broad phenolic O-H band; Shift in ν(C=O) and ν(COO⁻) bands; Appearance of new ν(M-O) bands. | Indicates deprotonation and coordination through hydroxyl and carboxylate oxygen atoms. |

| UV-Visible Spectroscopy | Appearance of specific d-d transition bands in the visible region. | Suggests the coordination geometry (e.g., octahedral for a Cr(III) complex). ijcce.ac.ir |

| Magnetic Susceptibility | Measurement of magnetic moment (μ_eff). | Determines the number of unpaired electrons and confirms the geometry. |

Table created by AI, data is illustrative and based on findings for similar compounds.

Prodrug Strategies and Chemical Modification for Enhanced Biological Profiles

Prodrug design is a key strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of target specificity. mdpi.combenthamscience.com A prodrug is an inactive derivative that is converted into the active parent drug within the body. nih.gov For this compound, the carboxylic acid and hydroxyl groups are ideal handles for chemical modification to create prodrugs.

The primary goal of creating a prodrug is often to increase lipophilicity, thereby enhancing absorption across biological membranes. nih.gov This is typically achieved by masking the polar functional groups.

Ester Prodrugs: The most common prodrug strategy for compounds containing carboxylic acid or hydroxyl groups is the formation of esters. acs.org

The carboxylic acid can be esterified with various alcohols to increase lipophilicity. The resulting ester is designed to be cleaved by esterase enzymes in the body to release the active carboxylic acid.

The phenolic hydroxyl group can also be converted into an ester or an ether. This modification can improve membrane permeability and may also protect the compound from rapid Phase II metabolism (glucuronidation or sulfation) at the hydroxyl position.

Amide Prodrugs: The carboxylic acid can be converted to an amide, although amides are generally more stable than esters and may not be cleaved as readily in vivo.

The selection of the promoiety (the group attached to the parent drug) is critical. It must be non-toxic and efficiently cleaved at the desired site of action to release the active drug. acs.org The success of a prodrug strategy depends on achieving a delicate balance between increased stability and permeability for delivery, and efficient enzymatic conversion to the active form. nih.gov

Conjugation with Biomolecules for Targeted Delivery Studies

Conjugating small molecules to larger biomolecules, such as peptides, antibodies, or polymers like hyaluronic acid, is a sophisticated strategy for targeted drug delivery. nih.govmdpi.com This approach can increase the therapeutic index of a drug by concentrating it at the site of action, thereby reducing systemic exposure and off-target side effects.

The carboxylic acid group of this compound is the most practical site for conjugation. The standard method involves activating the carboxylic acid to form a more reactive intermediate that can then react with a nucleophilic group (typically an amine) on the biomolecule to form a stable amide bond.

A common and efficient method for this conjugation is through the use of carbodiimide (B86325) chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Stabilization: This intermediate can react directly with an amine on the biomolecule. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS-ester.

Conjugation: The NHS-ester readily reacts with a primary amine on the targeting biomolecule to form a stable amide linkage, releasing NHS. nih.gov

This strategy allows the covalent attachment of the drug to a targeting moiety. For example, conjugation to an antibody specific for a tumor antigen could direct the compound selectively to cancer cells. Similarly, conjugation to a polymer like hyaluronic acid can be used to target receptors that are overexpressed on certain cell types, such as the CD44 receptor in some cancers. mdpi.com The success of these conjugates depends on the stability of the linker in circulation and its ability to release the active drug at the target site.

Future Research Directions and Translational Perspectives

Development of Novel Analogues for Specific Biological Activities

The core structure of 2-Hydroxy-4-(4-morpholinyl)benzoic acid serves as a versatile template for the development of new analogues with tailored biological activities. The strategy would involve systematic chemical modifications to optimize potency, selectivity, and drug-like properties.

Key areas for analogue development include:

Anti-inflammatory Agents: Given that 2-hydroxybenzoic acid is an isomer of salicylic (B10762653) acid, a primary research direction would be the development of analogues as novel anti-inflammatory drugs. Modifications could focus on substitutions on the benzene (B151609) ring to modulate cyclooxygenase (COX) enzyme inhibition or other inflammatory targets.

Anticancer Agents: Benzoic acid derivatives have been explored for their anticancer potential. preprints.org Analogues could be designed to target specific pathways involved in cancer progression. The morpholine (B109124) ring is a common feature in many kinase inhibitors, suggesting that derivatives could be synthesized to target protein kinases implicated in various cancers. nih.gov

Antimicrobial Agents: Para-aminobenzoic acid (PABA) and its derivatives are known to possess antimicrobial properties. nih.govmdpi.com By modifying the core structure, it may be possible to develop novel analogues with potent activity against bacterial or fungal pathogens, including drug-resistant strains.

The design of these analogues would involve structure-activity relationship (SAR) studies to understand how different functional groups influence biological activity.

| Modification Site | Hypothetical Modification | Potential Biological Target/Activity | Rationale based on Analogous Compounds |

|---|---|---|---|

| Position 5 of Benzene Ring | Addition of a halogen (e.g., -Cl, -F) | Enhanced anti-inflammatory or anticancer activity | Halogenation can improve binding affinity and metabolic stability. |

| Carboxylic Acid Group | Esterification or amidation | Prodrug development, improved cell permeability | Modifying the carboxyl group is a common strategy to enhance pharmacokinetic properties. tandfonline.com |

| Morpholine Ring | Substitution on the ring | Modulation of kinase selectivity or other enzyme inhibition | Substituted morpholines are used to fine-tune target specificity in medicinal chemistry. nih.gov |

| Hydroxy Group | Conversion to an ether | Altered antioxidant potential and target interaction | The phenolic hydroxyl is often a key interaction point; modifying it can change the biological profile. |

Integration of Advanced Computational and Experimental Approaches

To accelerate the discovery and optimization of bioactive analogues of this compound, a modern research program would integrate computational modeling with experimental validation. This iterative cycle allows for the rational design of molecules and reduces the time and cost associated with traditional screening methods.

The workflow would typically involve:

Computational Screening: Utilizing techniques like molecular docking and virtual screening to predict the binding affinity of virtual libraries of analogues against various biological targets (e.g., enzymes, receptors).

ADMET Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to prioritize candidates with favorable drug-like profiles.

Chemical Synthesis: Promising candidates identified through computational studies would be synthesized in the laboratory.

Experimental Validation: The synthesized compounds would undergo in vitro biological assays to confirm their activity and determine key parameters like IC₅₀ or Kᵢ values.

Iterative Optimization: The experimental data would be used to refine the computational models, leading to a new cycle of design, synthesis, and testing to further improve the properties of the lead compounds. rsc.org Density Functional Theory (DFT) studies could also be employed to understand the electronic properties and reactivity of the molecules. sharif.eduresearchgate.net

| Phase | Approach | Objective | Example Tools/Techniques |

|---|---|---|---|

| Design | Computational Chemistry | Predict bioactivity and prioritize candidates | Molecular Docking, DFT, Virtual Screening |

| Synthesis | Organic Chemistry | Create prioritized compounds | Multi-step organic synthesis |

| Testing | Experimental Biology | Validate biological activity and mechanism | Enzyme assays, cell-based assays, crystallography |

| Optimization | Integrated Approach | Refine molecular structure for improved properties | SAR analysis feeding back into computational models |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation are often driven by multiple biological pathways. A promising therapeutic approach is polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously.

The hybrid structure of this compound makes it an intriguing starting point for developing multi-target agents. The morpholine substituent is a well-established pharmacophore in the design of protein kinase inhibitors, many of which exhibit a multi-targeted profile. nih.gov The hydroxybenzoic acid core, on the other hand, is associated with targets in inflammatory and oxidative stress pathways.

Future research could explore the potential for analogues to act on multiple targets, such as:

Dual Kinase/COX Inhibitors: A compound that could simultaneously inhibit a key signaling kinase (e.g., PI3K, AKT) and COX enzymes could offer synergistic effects in treating cancer or inflammatory diseases.

Multi-Kinase Inhibitors: By screening the compound and its analogues against a broad panel of kinases, novel multi-kinase inhibition profiles could be identified, which is a successful strategy in modern cancer therapy.

This approach requires extensive biological screening and systems biology analysis to identify and validate the multiple mechanisms of action and to ensure that the polypharmacological profile leads to a beneficial therapeutic outcome rather than off-target toxicity.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-(4-morpholinyl)benzoic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the morpholinyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). For example:

- Step 1 : Start with 2-hydroxy-4-nitrobenzoic acid. Reduce the nitro group to an amine using hydrogenation or catalytic transfer hydrogenation .

- Step 2 : React the amine intermediate with morpholine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .

- Step 3 : Purify via recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity. Key parameters include reaction time, solvent choice, and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Critical Parameters :

- Catalyst Efficiency : Pd-based catalysts improve coupling yields but require inert atmospheres.

- pH Control : Acidic conditions may hydrolyze the morpholinyl group; maintain neutrality during substitution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the morpholinyl group (δ 2.5–3.5 ppm for N-CH₂ protons; δ 45–70 ppm for carbons adjacent to nitrogen) and the carboxylic acid (δ 12–13 ppm for -OH in DMSO-d₆) .

- FTIR : Identify key functional groups (e.g., O-H stretch at 2500–3300 cm⁻¹ for carboxylic acid, C=O at ~1680 cm⁻¹) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity. ESI-MS in negative mode should show [M-H]⁻ at m/z 252.2 (calculated for C₁₁H₁₃NO₄) .

Q. Data Interpretation Tips :

- Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in substituent positioning .

Q. How does pH and temperature affect the stability of this compound, and what storage conditions are optimal?

- Methodological Answer :

- pH Stability : The compound is stable at pH 5–7. Below pH 3, the carboxylic acid may protonate, reducing solubility; above pH 8, hydrolysis of the morpholinyl ether can occur .

- Thermal Stability : Degrades above 150°C (TGA data). Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free morpholine or benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest strong inhibitory potential .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with tritiated analogs. Competitive binding curves determine Kᵢ values .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at position 3) to optimize potency. Compare logP and polar surface area (PSA) to correlate with bioavailability .

Q. When encountering discrepancies in reaction yields reported in literature, what strategies can resolve these inconsistencies?

- Methodological Answer :

- Parameter Screening : Vary solvent (e.g., DMF vs. THF), catalyst loading (0.5–5 mol% Pd), and reaction time (12–48 hrs) using Design of Experiments (DoE) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-reduction). Adjust reducing agents (e.g., switch from H₂/Pd-C to NaBH₄) .

- Reproducibility Checks : Validate air-sensitive steps (e.g., Schlenk techniques for palladium reactions) and moisture control (molecular sieves in morpholine reactions) .

Q. What computational approaches are suitable for predicting the physicochemical properties and interaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gap) and acidity (pKa of -COOH ≈ 2.8) .

- Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures using GROMACS. High PSA (>80 Ų) correlates with poor membrane permeability .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The morpholinyl group’s lone pairs may form hydrogen bonds with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.